2,3,5-Tribromopyrazine

Catalog No.
S886737
CAS No.
32314-09-3
M.F
C4HBr3N2
M. Wt
316.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5-Tribromopyrazine

CAS Number

32314-09-3

Product Name

2,3,5-Tribromopyrazine

IUPAC Name

2,3,5-tribromopyrazine

Molecular Formula

C4HBr3N2

Molecular Weight

316.78 g/mol

InChI

InChI=1S/C4HBr3N2/c5-2-1-8-3(6)4(7)9-2/h1H

InChI Key

AFFKMXRQXKBNNL-UHFFFAOYSA-N

SMILES

C1=C(N=C(C(=N1)Br)Br)Br

Canonical SMILES

C1=C(N=C(C(=N1)Br)Br)Br

2,3,5-Tribromopyrazine is a chemical compound characterized by its molecular formula C4H3Br3NC_4H_3Br_3N and a molecular weight of approximately 292.8 g/mol. This compound belongs to the class of brominated pyrazines, which are five-membered aromatic heterocycles containing nitrogen atoms. Its structure features three bromine atoms substituted on the pyrazine ring, which significantly influences its chemical properties and biological activity.

The compound typically appears as a yellow to brown solid and is soluble in organic solvents such as methanol. Its melting point ranges from 114°C to 117°C, while the boiling point is estimated to be around 294.6°C . The presence of multiple bromine atoms enhances its reactivity compared to other pyrazine derivatives.

Due to the presence of bromine substituents. Notably, it can undergo nucleophilic substitution reactions where bromine atoms can be replaced by other nucleophiles. For instance, it reacts with sodium dicyanocuprate to yield mono- and dicyanation products . Additionally, it can react with isothiocyanates to form thiazolopyrazines, showcasing its versatility in synthetic chemistry .

The biological activity of 2,3,5-Tribromopyrazine has been the subject of research due to its potential applications in pharmacology. Studies indicate that compounds containing brominated pyrazines exhibit antibacterial properties and may serve as intermediates in the synthesis of more complex bioactive molecules . The specific mechanisms of action are still under investigation, but the presence of halogen atoms is known to enhance biological activity by influencing the compound's interaction with biological targets.

Synthesis of 2,3,5-Tribromopyrazine can be achieved through several methods:

  • Bromination of Pyrazine: The most common method involves the bromination of pyrazine using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions. This reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is performed at low temperatures to prevent over-bromination .
  • Refluxing with Brominating Agents: Another approach involves refluxing pyrazine with excess bromine in an appropriate solvent, allowing for the substitution of hydrogen atoms with bromine.
  • Tandem Reactions: Advanced synthetic routes may involve tandem reactions where 2,3,5-Tribromopyrazine is used as a starting material for further derivatization into more complex structures .

2,3,5-Tribromopyrazine has several applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections.
  • Material Science: Its derivatives are explored for use in organic electronics and photonic materials due to their electronic properties.
  • Chemical Research: It is utilized in studies investigating the reactivity and properties of halogenated compounds.

Research into the interactions of 2,3,5-Tribromopyrazine with biological systems has revealed insights into its potential therapeutic roles. Interaction studies often focus on its binding affinity with target proteins or enzymes involved in bacterial metabolism. These studies help elucidate the compound's mechanism of action and guide further development of related compounds with enhanced efficacy and reduced toxicity .

Several compounds share structural similarities with 2,3,5-Tribromopyrazine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Amino-3,5-dibromopyrazineC4H3Br2N3Contains two bromines; used as a biochemical reagent .
2-BromopyrazineC4H4BrN2Only one bromine; simpler structure .
2,6-DibromopyrazineC4H4Br2N2Bromination at different positions; different reactivity profile .
3-Bromo-2-methylpyrazineC5H6BrNMethyl group alters electronic properties .

Uniqueness: The uniqueness of 2,3,5-Tribromopyrazine lies in its tri-brominated structure which enhances its reactivity and potential biological activity compared to other members of the pyrazine family. This makes it particularly interesting for research into new antibacterial agents and materials science applications.

N-Bromosuccinimide (NBS)-Mediated Bromination

N-bromosuccinimide has emerged as the preferred brominating agent for pyrazine derivatives due to its selective reactivity and mild reaction conditions [3] [4]. The mechanism involves the generation of electrophilic bromine species that can overcome the electron deficiency of the pyrazine ring through careful optimization of reaction conditions.

The standard NBS-mediated protocol involves treating pyrazine or partially brominated pyrazine intermediates with 1.2-2.0 equivalents of NBS in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane [4]. Temperature control is crucial, with optimal conditions typically ranging from 0-25°C to prevent over-bromination and minimize side reactions [6]. The reaction generally proceeds through sequential electrophilic aromatic substitution steps, with each bromination step making subsequent substitutions more challenging due to the cumulative electron-withdrawing effects.

Recent mechanistic studies have revealed that the regioselectivity in pyrazine bromination is primarily controlled by the electronic effects of existing substituents rather than steric factors [7]. The directing effects of amino groups (ortho/para directing) and carboxylate groups (meta directing) can be exploited to achieve selective bromination patterns [8] [9]. For instance, when starting from 3-aminopyrazine-2-carboxylate, bromination with excess bromine in chloroform selectively introduces bromine atoms at positions that minimize electronic repulsion [9].

Multi-Step Halogenation Pathways

Multi-step bromination approaches offer superior control over the substitution pattern compared to direct tribromination methods [10] [11]. These protocols typically begin with the preparation of mono-brominated pyrazine intermediates, followed by sequential introduction of additional bromine atoms under increasingly forcing conditions.

The classical approach involves the initial bromination of pyrazine using controlled stoichiometry of brominating agents. The first bromination step is generally the most facile, occurring readily at ambient temperature with moderate yields of 60-75% [12]. Subsequent bromination steps require more forcing conditions, including elevated temperatures (40-60°C) and longer reaction times (6-12 hours total) [13].

A particularly effective multi-step strategy involves the use of protecting groups to direct bromination to specific positions. For example, the temporary installation of electron-donating groups can activate specific positions toward electrophilic substitution, followed by deprotection to yield the desired tribrominated product [11]. This approach, while more labor-intensive, provides excellent regiocontrol and typically yields products with purities exceeding 95%.

Modern Synthetic Approaches

Catalytic Bromination Techniques

Modern catalytic bromination methods have revolutionized the synthesis of polyhalogenated pyrazines by enabling reactions under milder conditions with improved selectivity and yields [14] [15]. Iron-catalyzed bromination using iron(II) acetylacetonate [Fe(acac)₂] in combination with potassium persulfate (K₂S₂O₈) and sodium bromide has emerged as a particularly effective method [16].

The iron-catalyzed protocol operates through a radical mechanism where iron catalysts facilitate the generation of bromine radicals from inorganic bromide sources [14]. This approach offers several advantages including the use of inexpensive and bench-stable halogen sources, compatibility with aqueous media, and excellent functional group tolerance. Typical reaction conditions involve 20 mol% Fe(acac)₂, one equivalent of sodium bromide, and K₂S₂O₈ as the oxidant in a 1:1 water/dichloromethane biphasic system at 40-80°C [15].

Hypervalent iodine-mediated bromination represents another significant advancement in catalytic halogenation chemistry [14]. Phenyliodinediacetate (PIDA) in combination with potassium bromide enables bromination under remarkably mild conditions using water as the sole solvent. This methodology is particularly attractive from an environmental perspective, as it eliminates the need for toxic halogenated solvents and operates at room temperature [14].

Green Chemistry Alternatives

The development of environmentally benign bromination protocols has become increasingly important in modern synthetic chemistry [17] [18]. Water-based bromination systems represent a major advancement in this direction, offering reduced environmental impact while maintaining synthetic efficiency.

Microwave-assisted bromination techniques have shown considerable promise for the rapid and efficient preparation of brominated pyrazines [19]. These methods typically employ NBS or molecular bromine under microwave irradiation, resulting in dramatically reduced reaction times (15-30 minutes versus several hours for conventional heating) and improved yields [3]. The enhanced reaction rates are attributed to the selective heating of polar intermediates and transition states under microwave conditions.

Ionic liquid-mediated bromination has emerged as another green alternative to traditional organic solvents [18]. Ionic liquids such as 1-butyl-3-methylimidazolium bromide can serve dual roles as both solvent and bromide source, enabling efficient bromination with minimal waste generation. These systems are particularly advantageous for large-scale preparations due to the recyclability of the ionic liquid medium.

Purification and Characterization Protocols

The purification of 2,3,5-tribromopyrazine requires careful attention to the compound's physical properties and potential for decomposition under harsh conditions [20] [21]. Column chromatography using silica gel as the stationary phase represents the most widely employed purification method, with hexane/ethyl acetate mixtures (typically 4:1 to 1:1) serving as effective mobile phases [22].

Advanced purification techniques have been developed to address the challenges associated with separating closely related brominated pyrazine isomers [23]. High-performance liquid chromatography (HPLC) using C18 reverse-phase columns with acetonitrile/water mobile phases enables baseline separation of regioisomers that are difficult to resolve by conventional methods [24]. For preparative applications, chiral stationary phases such as Chiralpak AD-H have shown remarkable effectiveness in separating pyrazine regioisomers, even those differing only in the position of substituents [23].

Recrystallization protocols typically employ polar protic solvents such as ethanol/water mixtures or aprotic solvents like acetone [25]. The choice of recrystallization solvent depends on the substitution pattern and the specific impurities present. Temperature-controlled crystallization from dichloromethane/hexane mixtures often provides superior crystal quality for subsequent characterization studies [26].

Comprehensive characterization of 2,3,5-tribromopyrazine relies on a combination of spectroscopic and analytical techniques [27] [25]. Proton nuclear magnetic resonance (¹H NMR) spectroscopy provides definitive evidence for the substitution pattern, with the characteristic pyrazine proton signals appearing in the range of δ 8.5-9.0 ppm [28]. Carbon-13 NMR (¹³C NMR) spectroscopy is particularly valuable for confirming the quaternary carbon centers bearing bromine substituents, which typically resonate between δ 130-150 ppm [29] [30].

Mass spectrometry, particularly electron impact (EI) and electrospray ionization (ESI) methods, provides molecular weight confirmation and characteristic fragmentation patterns [25]. The molecular ion peak and successive loss of bromine atoms ([M-Br]⁺, [M-2Br]⁺) serve as diagnostic indicators of the tribrominated structure. Elemental analysis remains the gold standard for confirming molecular composition, with modern techniques achieving precision levels of ±0.4% for carbon, hydrogen, nitrogen, and bromine content [25].

High-performance liquid chromatography coupled with ultraviolet detection (HPLC-UV) serves multiple roles in both analytical and preparative applications [31]. For analytical purposes, HPLC provides quantitative purity assessment and can detect trace impurities that may not be evident from NMR spectroscopy. Modern HPLC methods using specialized stationary phases can achieve detection limits below 200 ng/L, making them suitable for trace analysis applications [32] [33].

XLogP3

2.9

Wikipedia

2,3,5-Tribromopyrazine

Dates

Last modified: 08-16-2023

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